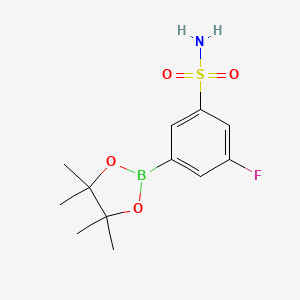

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Beschreibung

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound that features a benzene ring substituted with a fluoro group, a sulfonamide group, and a dioxaborolane moiety

Eigenschaften

IUPAC Name |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWATRDSUJCVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzene Ring Substituents: The starting material, a benzene derivative, is first functionalized with a fluoro group and a sulfonamide group.

Introduction of the Dioxaborolane Moiety: The functionalized benzene is then subjected to a reaction with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, under conditions that facilitate the formation of the boronate ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronate ester moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products

Substitution Reactions: Products include derivatives where the fluoro group is replaced by the nucleophile.

Coupling Reactions: Products are biaryl compounds formed by the coupling of the boronate ester with an aryl or vinyl halide.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.

Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biological processes.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer agents.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide depends on its application:

In Organic Synthesis: Acts as a boronate ester in Suzuki-Miyaura coupling reactions, where it undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond.

In Biological Systems: May interact with specific enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate ester instead of a sulfonamide group.

Biologische Aktivität

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C13H15BFNO2

- Molecular Weight : 247.07 g/mol

- CAS Number : 935685-88-4

- Appearance : Solid, often described as a white to off-white powder.

The compound exhibits various biological activities attributed to its structural components. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. The presence of the dioxaborolane moiety enhances the compound's ability to form complexes with biological targets, potentially increasing its efficacy.

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit:

- Antimicrobial Activity : Inhibition of bacterial enzymes involved in folate synthesis.

- Anticancer Properties : Potential inhibition of cancer cell proliferation through various pathways.

- Enzyme Inhibition : Selective inhibition of specific enzymes (e.g., RNA-dependent RNA polymerase).

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Growth inhibition in tumorigenic cells | |

| Enzyme Inhibition | Potent inhibition of NS5B enzyme |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, compounds related to sulfonamides demonstrated significant antimicrobial activity against various strains of bacteria. The mechanism involved competitive inhibition of dihydropteroate synthase, crucial for folate biosynthesis.

Case Study 2: Anticancer Activity

Research conducted on similar compounds showed that they could inhibit the proliferation of cancer cells while sparing non-tumorigenic cells. This selectivity was attributed to the differential expression of target enzymes in cancerous versus healthy cells. The study highlighted two derivatives that showed potent growth inhibition at concentrations as low as 10 µM without affecting normal cell lines .

Case Study 3: Enzyme Interaction

A recent investigation into the binding affinity of this compound with NS5B revealed that it acts as a non-nucleoside inhibitor. The compound exhibited an IC50 value below 50 nM in enzymatic assays, indicating strong inhibitory potential against this target enzyme involved in viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.